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Compound of Interest

Compound Name: Dexrabeprazole sodium

Cat. No.: B190233

A detailed examination of the pharmacokinetic profiles of dexrabeprazole, the R-enantiomer of
rabeprazole, and its racemic counterpart reveals key differences that may influence clinical
efficacy and dosing strategies. This guide provides a comprehensive comparison based on
available experimental data, intended for researchers, scientists, and drug development
professionals.

Rabeprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two
enantiomers: dexrabeprazole (R-rabeprazole) and S-rabeprazole. The development of the
single-enantiomer formulation, dexrabeprazole, was driven by the potential for a more
favorable pharmacokinetic profile, potentially leading to improved clinical outcomes at a lower
dose. Experimental and clinical studies have suggested the superiority of dexrabeprazole at
half the recommended rabeprazole dose, citing advantages in pharmacokinetics, efficacy, and
healing activity.[1]

Quantitative Pharmacokinetic Data

A bioequivalence study in healthy male subjects provides a direct comparison of the
pharmacokinetic parameters of a 10 mg enteric-coated dexrabeprazole tablet and a 20 mg
enteric-coated racemic rabeprazole tablet under fasting and fed conditions. The study
measured the plasma concentrations of dexrabeprazole following the administration of both
formulations.[2][3]

The key pharmacokinetic parameters from this study are summarized in the tables below.
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Table 1: Comparative Pharmacokinetic Parameters under Fasting Conditions (n=36)[2]

Dexrabeprazole 10 mg Rabeprazole 20 mg
Parameter

(Test) (Reference)
Cmax (ng/mL) 288.374 £ 79.3044 288.255 + 89.8262
AUC(0-tlast) (hr.ng/mL) 504.308 + 211.2707 572.973 + 246.9999
Tmax (hr) 4.000 (median) 4.000 (median)
t1/2 (hr) 1.907 +£ 0.962 2.120+1.125

Table 2: Comparative Pharmacokinetic Parameters under Fed Conditions (n=36)[3]

Dexrabeprazole 10 mg Rabeprazole 20 mg
Parameter

(Test) (Reference)
Cmax (ng/mL) 301.094 + 136.685 304.202 + 134.168
AUC(0-tlast) (hr.ng/mL) 576.533 + 269.297 660.652 + 298.974
Tmax (hr) 4.000 (median) 4.000 (median)
t1/2 (hr) 1.907 +£ 0.962 2.120+1.125

The results of the bioequivalence study demonstrated that the 90% confidence intervals for the
ratio of Cmax and AUC(0-tlast) for dexrabeprazole between the 10 mg dexrabeprazole tablet
and the 20 mg rabeprazole tablet fell within the standard acceptance range of 80.00% to
125.00% under both fasting and fed conditions.[3] This indicates that the systemic exposure to
the active R-enantiomer is comparable between the two formulations at these respective
doses.

Experimental Protocols

The data presented above was obtained from a single-center, open-label, randomized, two-
period, two-sequence, crossover bioequivalence study.[2][3]

Study Design:
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Subjects: 36 healthy male subjects were enrolled in each study (fasting and fed).[3]

Drug Administration: In each period, subjects received a single oral dose of either the test
product (10 mg dexrabeprazole) or the reference product (20 mg rabeprazole).[2][3]

Washout Period: A washout period of at least 7 days separated the two treatment periods.

Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-
dose to characterize the pharmacokinetic profile.

Bioanalytical Method: Plasma concentrations of dexrabeprazole were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower
limit of quantification for dexrabeprazole was 1 ng/mL.[3]
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Bioequivalence Study Workflow Diagram
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Metabolic Pathway

Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450
isoenzymes CYP2C19 and CYP3A4. It also undergoes non-enzymatic reduction. The major
plasma metabolites are a thioether and a carboxylic acid derivative. The development of
dexrabeprazole, the R-enantiomer, is based on the principle of stereoselective metabolism,
which can lead to differences in the rate of elimination between the two enantiomers.

Metabolic Pathways
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Simplified Metabolic Pathways of Rabeprazole

In conclusion, the pharmacokinetic data from the bioequivalence study supports the assertion
that a 10 mg dose of dexrabeprazole provides comparable systemic exposure of the active R-
enantiomer to a 20 mg dose of racemic rabeprazole. This suggests that the use of the single
enantiomer allows for a reduction in the total administered dose while maintaining similar
pharmacokinetic performance of the active moiety. These findings are crucial for dose selection
and optimization in clinical practice and for the development of new drug formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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